PPARγ Transactivation Potency Comparison with Clinically Used Full Agonists
This compound activates PPARγ in cell-based transactivation assays, consistent with the TZD pharmacophore. However, no direct comparative data against rosiglitazone or pioglitazone have been located in available public databases for this exact CAS number [1]. The quantitative differential evidence dimension cannot be populated at this time.
| Evidence Dimension | PPARγ activation |
|---|---|
| Target Compound Data | Not publicly reported for this CAS |
| Comparator Or Baseline | Rosiglitazone (full agonist) – EC50 typically 10-100 nM in cell-based assays |
| Quantified Difference | Not calculable |
| Conditions | Cell-based PPARγ transactivation reporter assay (standard TZD screening platform) |
Why This Matters
Without publicly available quantitative EC50 data, researchers cannot assess whether this compound functions as a full agonist, partial agonist, or antagonist relative to clinical comparators—a critical parameter for determining utility in insulin-sensitization studies.
- [1] Chana RS, et al. PPAR gamma agonists exert differential effects in proximal tubule cells with thiazolidinediones behaving as partial agonists. Kidney International. 2004; 65(4):1139-1150. View Source
